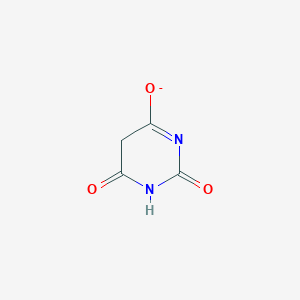
Barbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbiturate is a DEA controlled drug. It is classified by the DEA as Depressants. Street names for Barbiturates are Barbs, Block Busters, Christmas Trees, Goof Balls, Pinks, Red Devils, Reds & Blues, and Yellow Jackets.
Barbiturate is conjugate base of barbituric acid. It is a conjugate base of a barbituric acid.
Wissenschaftliche Forschungsanwendungen
1. Barbituric Acid Derivatives in Organic Synthesis
Barbituric acid, a pharmacologically active pyrimidine heterocyclic organic compound, plays a significant role in organic synthesis. Its derivatives are utilized in creating polyheterocyclic, natural, medicinal compounds, and organic sensors. The compound has attracted significant interest in the scientific community for its versatility in multicomponent reactions (Ziarani et al., 2021).
2. Mechanism of Action in Neurology
Barbiturates, particularly phenobarbital, have been used in treating epilepsy for over a century. They act by prolonging and potentiating the action of γ-aminobutyric acid (GABA) on GABA_A receptors. Additionally, barbiturates block AMPA/kainate receptors and inhibit glutamate release through an effect on P/Q-type high-voltage activated calcium channels (Löscher & Rogawski, 2012).
3. Immunological Effects and T Cell Activation
Barbiturates can directly inhibit the calmodulin/calcineurin complex, affecting the activation of essential transcription factors in T cell activation. This inhibition elucidates some of the immunosuppressive effects associated with barbiturate treatment (Humar et al., 2004).
4. Analytical Detection Techniques
Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for the quantitation of various barbiturates in biological samples, crucial for both clinical and forensic purposes (Johnson & Garg, 2010).
5. Environmental Impact and Stability
Barbiturates, due to their stability and recalcitrance, have been detected in aquatic environments. Studies on their biotic and abiotic degradation indicate that they demonstrate high stability in these environments (Peschka, Eubeler, & Knepper, 2006).
Eigenschaften
Produktname |
Barbiturate |
|---|---|
Molekularformel |
C4H3N2O3- |
Molekulargewicht |
127.08 g/mol |
IUPAC-Name |
2,6-dioxo-5H-pyrimidin-4-olate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1 |
InChI-Schlüssel |
HNYOPLTXPVRDBG-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(=O)NC(=O)N=C1[O-] |
Synonyme |
arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



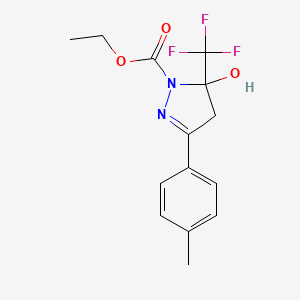
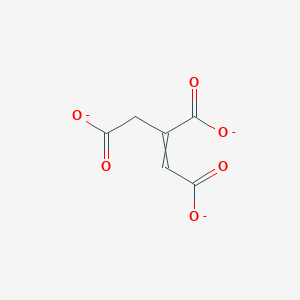
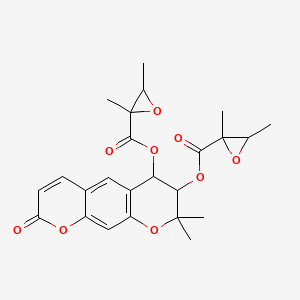
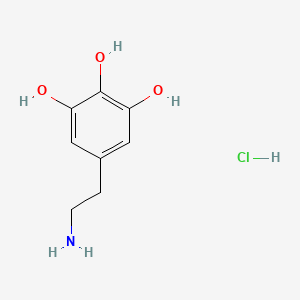
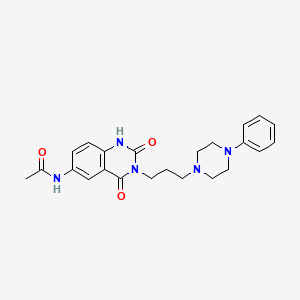
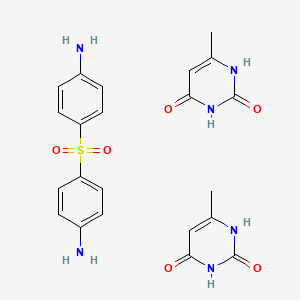
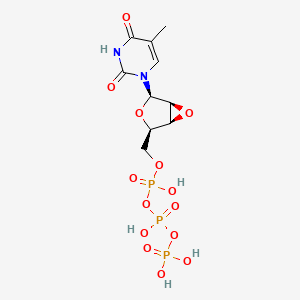

![fluoro-[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy]phosphinic acid](/img/structure/B1230228.png)

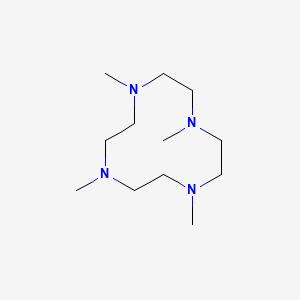
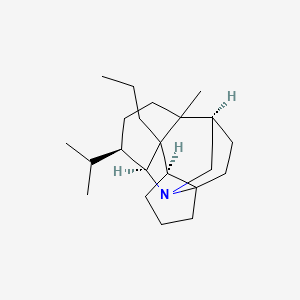
![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)
![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)